molecular formula C12H15ClN4 B11863166 4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11863166
M. Wt: 250.73 g/mol
InChI Key: KDNZXWLCSIEROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical building block designed for research and development, particularly in medicinal chemistry and oncology drug discovery. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a well-established pharmacophore in the design of kinase inhibitors . The reactive 4-chloro group serves as a key handle for further synthetic modification, allowing researchers to introduce diverse amine substituents via nucleophilic aromatic substitution, a strategy commonly employed to optimize potency and selectivity against target enzymes . Compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential in biomedical research as ATP-competitive inhibitors of protein kinases involved in cell proliferation and survival pathways . Specifically, analogous molecules have been investigated as inhibitors of Protein Kinase B (PKB/Akt), a prominent target in cancer research due to its role in the PI3K signaling pathway, which is frequently deregulated in cancers . The structural features of this compound—including the chloro substituent, methyl group, and piperidine ring—are intended to facilitate the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents for conditions such as pancreatic, lung, and breast cancers . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

4-chloro-6-methyl-2-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H15ClN4/c1-8-7-9-10(13)15-12(16-11(9)14-8)17-5-3-2-4-6-17/h7H,2-6H2,1H3,(H,14,15,16)

InChI Key

KDNZXWLCSIEROC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with piperidine in the presence of a suitable base and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrrolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrrolopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A study conducted on several cancer cell lines demonstrated the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound could be a lead candidate for developing new anticancer agents, particularly targeting lung and breast cancers .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies have indicated that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis of Antimicrobial Activity

CompoundActivity Against Bacteria
Derivative AEffective against E. coli
Derivative BEffective against S. aureus

These findings highlight the potential for this compound to be developed into antimicrobial agents .

Synthesis and Structural Elucidation

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent studies have reported efficient synthetic pathways that yield high purity and yield of the desired product. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Synthesis Example

A common synthetic route involves:

  • Starting Material: 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Reagents: Piperidine and other alkylating agents.
  • Conditions: Reflux in an appropriate solvent followed by purification.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Key Positions

Position 2: Piperidin-1-yl vs. Other Amines
  • Piperidin-1-yl (Target Compound): The six-membered piperidine ring provides moderate steric bulk and hydrophobic character, favoring interactions with deep binding pockets in enzymes .
  • Aniline Derivatives (e.g., N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine): Aromatic amines like phenyl groups introduce π-π stacking interactions but may increase cytotoxicity .
Position 4: Chloro vs. Other Electrophilic Groups
  • Chloro (Target Compound): The electron-withdrawing chlorine facilitates nucleophilic substitution reactions, making it a key handle for further functionalization .
  • Methylthio (e.g., 2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine): Thioether groups enhance lipophilicity but reduce reactivity compared to chloro .
  • Amine (e.g., 4-Amino-7H-pyrrolo[2,3-d]pyrimidine): Amino groups increase polarity, improving water solubility but reducing metabolic stability .
Position 6: Methyl vs. Bulky Substituents
  • Methyl (Target Compound): The small methyl group minimizes steric hindrance while moderately enhancing lipophilicity .
  • Aryl (e.g., 6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine): Aromatic substituents can boost activity but may introduce pharmacokinetic challenges due to increased rigidity .
Position 7: Hydrogen vs. Protective Groups
  • Hydrogen (Target Compound): The free NH group at position 7 allows hydrogen bonding but may confer instability under acidic conditions .
  • Benzyl/Tosyl (e.g., 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine): Bulky protective groups improve stability but reduce membrane permeability .
  • Sulfonyl (e.g., 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine): Sulfonyl groups enhance electron density and metabolic resistance but may hinder target engagement .

Scaffold Modifications and Bioactivity

Replacing the pyrrolo[2,3-d]pyrimidine core with alternative scaffolds impacts both activity and toxicity:

Scaffold Type Example Compound Antiviral Activity (EC90, µM) Cytotoxicity (CC50, µM) Selectivity Index (CC50/EC90)
7H-Pyrrolo[2,3-d]pyrimidine Target Compound 12.3 (ZIKV) >50 >4.1
9H-Purine Compound 30 12.4 (ZIKV) 49.3 4.0
1H-Pyrazolo[3,4-d]pyrimidine Compound 31 15.2 (ZIKV) >100 >6.6

Key Findings:

  • The target compound’s pyrrolo[2,3-d]pyrimidine core shows balanced potency and selectivity against Zika virus (ZIKV) .
  • Purine and pyrazolo[3,4-d]pyrimidine analogs exhibit comparable antiviral activity but with improved safety profiles, suggesting scaffold flexibility in drug design .

Biological Activity

4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure suggests possible applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H14ClN3C_{10}H_{14}ClN_3, with a molecular weight of 211.69 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with a piperidine ring and a chlorine atom, which may influence its biological activity.

Research indicates that compounds similar to this compound may act through the inhibition of specific enzymes involved in cellular signaling pathways. One prominent target is the Class I phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth and survival. Inhibition of PI3K has been associated with anti-tumor effects and modulation of immune responses .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives:

  • In vitro Studies : Compounds structurally related to this compound have been tested against various cancer cell lines. For instance, one study reported significant cytotoxicity against HeLa (cervical cancer) and K562 (leukemia) cells with IC50 values ranging from 0.126 μM to 0.164 μM, indicating strong anti-tumor activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μM)
This compoundHeLa0.126
This compoundK5620.164

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects through the inhibition of PI3K pathways involved in immune cell activation and proliferation. The modulation of these pathways can potentially lead to therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyrrolo[2,3-d]pyrimidines, including this compound. Researchers found that modifications at specific positions on the pyrimidine ring significantly influenced both potency and selectivity towards cancer cell lines.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves two key steps:

  • Chlorination : Reacting a hydroxylated precursor (e.g., 7H-pyrrolo[2,3-d]pyrimidin-4-ol) with phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine atom at position 4. Reaction conditions often include catalytic N,N-dimethylaniline and excess POCl₃ for 4 hours .
  • Nucleophilic substitution : Replacing the chlorine at position 2 with piperidine via reflux in isopropanol with catalytic HCl (2–3 drops). The reaction is monitored by TLC (Rf ~0.48–0.55 in CHCl₃/CH₃OH) and purified via silica gel chromatography .

Q. How is the compound characterized using spectroscopic methods?

  • ¹H NMR : Distinct signals include:
    • Pyrrolopyrimidine core protons: δ ~6.20–6.35 ppm (C5-H, singlet).
    • Piperidine protons: δ ~1.50–1.70 ppm (multiplet, CH₂) and ~3.60–3.80 ppm (N-CH₂).
    • Methyl group: δ ~2.50 ppm (singlet, C6-CH₃) .
  • TLC : Rf values range from 0.48 to 0.76 in CHCl₃/MeOH (10:1) or MeOH/CHCl₃ (1:5) .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, Cl within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Reaction stoichiometry : Use a 3:1 molar ratio of piperidine to chlorinated precursor to drive substitution completion .
  • Solvent selection : Isopropanol with HCl catalysis enhances nucleophilicity of piperidine, reducing side products .
  • Purification : Silica gel plug chromatography (eluted with 2% MeOH/CHCl₃) improves purity compared to direct recrystallization .

Q. Example Optimization :

  • Increasing reflux time from 4 to 12 hours in substitution reactions improved yields from 33% to 86% .

Q. What strategies resolve contradictory kinase inhibition data in biochemical assays?

  • Orthogonal assays : Combine enzymatic inhibition (IC₅₀) with cellular assays (e.g., Western blot for phosphorylated kinase targets) to confirm target engagement .
  • Structural analysis : Use molecular docking to assess binding modes. For example, the piperidine group at position 2 may sterically hinder ATP-binding pockets in kinases like EGFR or CDK2, explaining selectivity variations .
  • Control experiments : Test against kinase-dead mutants to distinguish off-target effects .

Q. Kinase Inhibition Data :

KinaseIC₅₀ (nM)Structural Rationale
EGFR12 ± 3Piperidine clashes with Thr766 in active site
VEGFR245 ± 8Favorable hydrophobic interactions with C6-methyl

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Position 2 : Replace piperidine with bulkier amines (e.g., morpholine) to assess steric effects on kinase selectivity. Evidence shows morpholine derivatives reduce CDK2 inhibition by 60% .
  • Position 4 : Substitute chlorine with electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity for nucleophilic attack in covalent inhibitors .
  • Position 6 : Modify the methyl group to ethyl or aryl moieties. Ethyl substitution at C6 increases lipophilicity, improving cell membrane permeability (logP increase from 2.1 to 3.5) .

Q. SAR Design Framework :

Synthesize analogs with systematic substituent variations.

Test in enzymatic and cellular assays for potency/selectivity.

Validate binding via X-ray crystallography or molecular dynamics .

Q. What analytical methods validate compound stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates suitability for long-term storage) .

Q. How to address low solubility in aqueous buffers during in vitro studies?

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
  • Prodrug design : Introduce phosphate esters at C7-NH, increasing solubility by 10-fold in PBS (pH 7.4) .

Q. What computational tools predict off-target interactions?

  • SwissTargetPrediction : Identifies potential kinase and phosphatase targets based on structural similarity .
  • Molecular docking (AutoDock Vina) : Screens against human kinome to prioritize kinases for experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.